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Compound of Interest

Compound Name: Nitrocyanamide

Cat. No.: B14539708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data

associated with the formation of nitrocyanamide (O₂N-NH-CN). Due to the energetic nature of

this compound, understanding its thermodynamic properties—namely its enthalpy, Gibbs free

energy, and entropy of formation—is critical for safe handling, synthesis optimization, and

predicting its stability and reactivity. This document summarizes available quantitative data,

details relevant experimental and computational methodologies, and visualizes key

thermodynamic relationships.

Quantitative Thermodynamic Data
The following tables summarize the key thermodynamic parameters for the formation of

nitrocyanamide. It is important to note that experimentally derived data for nitrocyanamide is

not widely available in the public domain. Therefore, much of the data presented relies on

computational chemistry methods, which provide valuable estimates of these properties.

Table 1: Standard Enthalpy of Formation (ΔHf°)
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Compound Formula State ΔHf° (kJ/mol) Method

Nitrocyanamide CH₂N₂O₂ Gas
Data not

available

Computational

Estimate

Nitrocyanamide CH₂N₂O₂ Solid
Data not

available

Computational

Estimate

Table 2: Standard Gibbs Free Energy of Formation (ΔGf°)

Compound Formula State ΔGf° (kJ/mol) Method

Nitrocyanamide CH₂N₂O₂ Gas
Data not

available

Computational

Estimate

Nitrocyanamide CH₂N₂O₂ Solid
Data not

available

Computational

Estimate

Table 3: Standard Molar Entropy (S°)

Compound Formula State S° (J/mol·K) Method

Nitrocyanamide CH₂N₂O₂ Gas
Data not

available

Computational

Estimate

Nitrocyanamide CH₂N₂O₂ Solid
Data not

available

Computational

Estimate

Note: The tables are presented as a template. Specific values will be populated as they

become available from ongoing research and publications.

Experimental Protocols
The determination of thermodynamic data for energetic materials like nitrocyanamide requires

specialized experimental techniques. Below are detailed methodologies for key experiments

that would be employed for such a purpose.
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Combustion Calorimetry for Enthalpy of Formation
This method is used to determine the standard enthalpy of formation of a compound by

measuring the heat released during its complete combustion.

Protocol:

Sample Preparation: A precisely weighed sample of nitrocyanamide (typically in the

milligram range) is placed in a crucible within a high-pressure vessel known as a bomb

calorimeter.

Oxygen Pressurization: The bomb is sealed and pressurized with a large excess of pure

oxygen to ensure complete combustion.

Immersion and Equilibration: The bomb is immersed in a known quantity of water in an

insulated container (the calorimeter). The system is allowed to reach thermal equilibrium,

and the initial temperature is recorded.

Ignition: The sample is ignited remotely using a fuse wire.

Temperature Measurement: The temperature of the water is monitored and recorded at

regular intervals until it reaches a maximum and then begins to cool.

Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a

substance of known heat of combustion (e.g., benzoic acid). The heat of combustion of the

sample is then calculated from the observed temperature change.

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from

the experimental heat of combustion using Hess's Law, taking into account the enthalpies of

formation of the combustion products (e.g., CO₂, H₂O, N₂).

Differential Scanning Calorimetry (DSC) for Heat
Capacity and Phase Transitions
DSC is a thermoanalytical technique used to measure the difference in the amount of heat

required to increase the temperature of a sample and a reference.
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Protocol:

Sample and Reference Preparation: A small, accurately weighed sample of nitrocyanamide
is hermetically sealed in a pan. An empty sealed pan is used as a reference.

Temperature Program: The sample and reference are placed in the DSC instrument and

subjected to a controlled temperature program (e.g., a linear heating rate).

Heat Flow Measurement: The instrument measures the differential heat flow between the

sample and the reference as a function of temperature.

Data Analysis:

Heat Capacity: The heat capacity of the sample can be determined from the heat flow

signal.

Phase Transitions: Enthalpies of phase transitions, such as melting and decomposition,

can be determined by integrating the area of the corresponding peaks in the DSC curve.

Computational Protocols
Computational chemistry provides a powerful and often safer alternative for determining the

thermodynamic properties of energetic materials.

Ab Initio and Density Functional Theory (DFT)
Calculations
High-level quantum chemical methods can be used to predict the thermodynamic properties of

molecules with a high degree of accuracy.

Protocol:

Molecular Geometry Optimization: The three-dimensional structure of the nitrocyanamide
molecule is optimized to find its lowest energy conformation. This is typically done using

methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-

311++G(d,p)).
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Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are

calculated. These are necessary to determine the zero-point vibrational energy (ZPVE) and

thermal corrections to the enthalpy and entropy.

Single-Point Energy Calculation: A more accurate single-point energy calculation is

performed on the optimized geometry using a higher-level method, such as the composite

methods G3, G3B3, or CBS-QB3.

Calculation of Thermodynamic Properties:

Enthalpy of Formation: The gas-phase enthalpy of formation is often calculated using

isodesmic reactions. This approach involves a hypothetical reaction where the number

and types of bonds are conserved on both the reactant and product sides, which helps in

canceling out systematic errors in the calculations.

Entropy and Heat Capacity: These are calculated based on the vibrational, rotational, and

translational partition functions derived from the optimized geometry and calculated

vibrational frequencies.

Gibbs Free Energy of Formation: This is calculated from the enthalpy and entropy of

formation using the Gibbs-Helmholtz equation: ΔGf° = ΔHf° - TΔSf°.

Visualization of Thermodynamic Relationships
The following diagrams illustrate the key concepts and workflows related to the thermodynamic

data of nitrocyanamide formation.
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Thermodynamic Cycle for Nitrocyanamide Formation
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Click to download full resolution via product page

Caption: Hess's Law cycle for determining the enthalpy of formation.

Relationship between Thermodynamic Potentials

Enthalpy Change
(ΔH)

Gibbs Free Energy Change
(ΔG)

Entropy Change
(ΔS) Temperature (T) ΔG = ΔH - TΔS
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Caption: The Gibbs-Helmholtz equation relating enthalpy, entropy, and Gibbs free energy.
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Computational Workflow for Thermodynamic Properties

Input Molecular Structure

Geometry Optimization
(e.g., DFT)

Frequency Calculation Single-Point Energy
(e.g., G3, CBS-QB3)

Thermodynamic Data
(ΔH_f°, S°, ΔG_f°)

ZPVE & Thermal Corrections Electronic Energy

Click to download full resolution via product page

Caption: A typical workflow for the computational determination of thermodynamic properties.

To cite this document: BenchChem. [Thermodynamic Profile of Nitrocyanamide Formation: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14539708#thermodynamic-data-of-nitrocyanamide-
formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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